molecular formula C30H44O4 B12410330 Pancreatic lipase/Carboxylesterase 1-IN-1

Pancreatic lipase/Carboxylesterase 1-IN-1

Cat. No.: B12410330
M. Wt: 468.7 g/mol
InChI Key: OQLDDXDMTOPTDO-QRARIYCASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pancreatic lipase/Carboxylesterase 1-IN-1 involves the preparation of triterpenoid derivatives. The process typically starts with natural triterpenoids such as oleanolic acid and ursolic acid. These compounds undergo various chemical modifications, including acetylation and ketal formation, to enhance their inhibitory activity against pancreatic lipase and human carboxylesterase 1 .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of natural triterpenoids from plant sources, followed by chemical synthesis and purification processes. The production process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pancreatic lipase/Carboxylesterase 1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original triterpenoid structure, each with different inhibitory activities against pancreatic lipase and human carboxylesterase 1 .

Scientific Research Applications

Pancreatic lipase/Carboxylesterase 1-IN-1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pancreatic lipase/Carboxylesterase 1-IN-1 involves the inhibition of the active sites of pancreatic lipase and human carboxylesterase 1. This inhibition prevents the hydrolysis of dietary fats and the metabolism of lipids, leading to reduced fat absorption and lipid levels in the body. The compound interacts with the catalytic triad of these enzymes, which includes serine, glutamate, and histidine residues .

Comparison with Similar Compounds

Uniqueness: Pancreatic lipase/Carboxylesterase 1-IN-1 is unique due to its dual inhibitory activity against both pancreatic lipase and human carboxylesterase 1. This dual inhibition provides a more comprehensive approach to managing metabolic diseases compared to compounds that target only one of these enzymes .

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H44O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,17,19,21-22,31H,9-16H2,1-7H3,(H,33,34)/t19-,21-,22+,27-,28+,29+,30-/m0/s1

InChI Key

OQLDDXDMTOPTDO-QRARIYCASA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C=C(C(=O)C3(C)C)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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